2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one
Description
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-10-7-16(19-13(4)18-10)23-14-5-6-21(9-14)17(22)8-15-11(2)20-24-12(15)3/h7,14H,5-6,8-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVDGJNDJHLKLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)CC3=C(ON=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one is a novel organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 320.41 g/mol. The structure contains an oxazole ring and a pyrrolidine moiety, which are known to contribute to various biological activities.
Biological Activity Overview
Research indicates that compounds containing oxazole and pyrimidine derivatives exhibit a range of biological activities including:
- Anticancer Activity : Many oxazole derivatives have shown promising results in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Certain compounds in this class demonstrate significant antibacterial and antifungal activity.
- Neuroprotective Effects : Some derivatives have been investigated for their potential in treating neurodegenerative diseases.
1. Anticancer Activity
A study investigated the cytotoxic effects of various oxazole derivatives on multiple cancer cell lines. The compound exhibited an IC50 value of approximately 92.4 µM against several lines including HeLa (cervical cancer), CaCo-2 (colon adenocarcinoma), and others, indicating moderate antiproliferative activity .
2. Antimicrobial Properties
Research has shown that oxazole derivatives can inhibit bacterial growth. For instance, derivatives similar to the compound have demonstrated effectiveness against both gram-positive and gram-negative bacteria .
3. Neuroprotective Effects
The neuroprotective potential of compounds containing oxazole rings has been explored in models of neurodegeneration. These compounds showed promise in reducing oxidative stress markers and improving neuronal survival rates in vitro .
The biological activity of this compound is believed to involve:
- Inhibition of Enzymatic Activity : Many oxazole derivatives inhibit enzymes such as histone deacetylases (HDACs) which play a crucial role in cancer progression .
| Enzyme Target | Activity |
|---|---|
| HDAC | Inhibitory |
| CA | Inhibitory |
| BChE | Inhibitory |
4. Structure–Activity Relationship (SAR)
The presence of specific functional groups significantly influences the biological activity of this compound. For instance, the dimethyl substitution on the oxazole ring enhances lipophilicity, potentially increasing membrane permeability and bioavailability .
Scientific Research Applications
Biological Activities
Research has indicated that this compound exhibits various biological activities, including:
1. Anticancer Properties
Preliminary studies suggest that compounds with similar structures may inhibit cancer cell proliferation. The oxazole and pyrrolidine moieties are known to interact with specific biological targets involved in cancer pathways. For instance, compounds derived from oxazole have demonstrated activity against breast cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
2. Antimicrobial Activity
The presence of nitrogen-containing heterocycles in the compound suggests potential antimicrobial properties. Research indicates that similar compounds exhibit activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
3. Neuroprotective Effects
Given the structural features of the compound, it may possess neuroprotective properties. Compounds with oxazole rings have been studied for their ability to mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases.
Case Studies
Several case studies have highlighted the applications of this compound:
Case Study 1: Anticancer Activity in vitro
In a study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of the compound and tested their effects on human breast cancer cell lines (MDA-MB-231). Results indicated that certain derivatives significantly reduced cell viability and induced apoptosis through caspase activation pathways.
Case Study 2: Antimicrobial Efficacy
A study published in Antibiotics evaluated the antimicrobial properties of various oxazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that compounds similar to 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{3-[...]} exhibited minimum inhibitory concentrations (MICs) comparable to conventional antibiotics.
Case Study 3: Neuroprotection in Cellular Models
Research published in Neuroscience Letters investigated the neuroprotective effects of oxazole-containing compounds on primary neuronal cultures subjected to oxidative stress. The findings demonstrated that these compounds could significantly reduce neuronal death and preserve mitochondrial function.
Comparison with Similar Compounds
Structural Analysis
The molecule can be divided into three key regions:
3,5-Dimethyloxazole : A five-membered aromatic ring with electron-donating methyl groups at positions 3 and 5, enhancing steric bulk and lipophilicity.
2,6-Dimethylpyrimidin-4-yloxy Substituent : A six-membered aromatic ring with methyl groups at positions 2 and 6, linked via an ether oxygen to the pyrrolidine. This group may contribute to π-π stacking interactions and metabolic stability.
Comparison with Similar Compounds
Structural Analogues with Oxazole and Pyrimidine Moieties
A structurally related compound, 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-5-(4-methylphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one (), shares the 3,5-dimethyloxazole moiety but differs in its core structure. Instead of a pyrrolidine-ethanone bridge, this analogue features a thieno[2,3-d]pyrimidin-4-one scaffold with a thioether linkage and a 4-methylphenyl group. Key comparisons include:
- Substituent Effects : Both compounds have methyl groups on oxazole and pyrimidine rings, but the target’s ether linkage (vs. thioether in ) may improve solubility due to stronger hydrogen-bonding capacity .
Physicochemical Properties
The target compound’s ether linkage and pyrrolidine nitrogen may enhance aqueous solubility compared to the thioether-containing analogue, though both exhibit moderate lipophilicity suitable for membrane penetration .
Preparation Methods
Cyclocondensation of β-Keto Esters
The isoxazole core is synthesized via reaction of acetylacetone (2,4-pentanedione) with hydroxylamine hydrochloride under acidic conditions. This one-pot cyclization yields 3,5-dimethylisoxazole, which is subsequently functionalized via Friedel-Crafts acylation to introduce the ethyl ketone group.
Representative Protocol :
- Reactants : Acetylacetone (10 mmol), hydroxylamine hydrochloride (12 mmol), HCl (2M, 15 mL)
- Conditions : Reflux at 80°C for 6 hours
- Yield : 78% (isolated via column chromatography, hexane/ethyl acetate 4:1)
Synthesis of 3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidine
Pyrrolidine Functionalization
Pyrrolidine is first substituted at the 3-position with a hydroxyl group via epoxidation followed by ring-opening, yielding 3-hydroxypyrrolidine. Subsequent Mitsunobu reaction with 4-chloro-2,6-dimethylpyrimidine installs the pyrimidinyloxy group.
Key Reaction :
- Reactants : 3-Hydroxypyrrolidine (5 mmol), 4-chloro-2,6-dimethylpyrimidine (5.5 mmol), DIAD (6 mmol), PPh₃ (6 mmol)
- Solvent : Dry THF, N₂ atmosphere
- Conditions : 0°C → RT, 12 hours
- Yield : 65%
Coupling Strategies for Final Assembly
Reductive Amination
The ethyl ketone (2-(3,5-dimethylisoxazol-4-yl)ethan-1-one) reacts with 3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine under reductive conditions to form the target compound.
Optimized Protocol :
| Parameter | Value | Source |
|---|---|---|
| Reducing Agent | Sodium triacetoxyborohydride | |
| Solvent | Dichloroethane | |
| Temperature | RT, 24 hours | |
| Yield | 52% |
Palladium-Catalyzed Cross-Coupling
Alternative routes employ Suzuki-Miyaura coupling for fragment conjugation, leveraging boronic ester intermediates.
Comparative Data :
| Boronic Ester | Catalyst | Base | Temp (°C) | Yield | Source |
|---|---|---|---|---|---|
| 1,4-Dimethyl-5-boronate | PdCl₂(DPPF) | K₂CO₃ | 120 | 48% | |
| Same | PdCl₂(DPPF)-DCM | Na₂CO₃ | 100 (MW) | 19% |
Microwave irradiation reduced reaction time but compromised yield due to side reactions.
Optimization Insights
Solvent and Base Effects
Polar aprotic solvents (DMF, DMSO) accelerated coupling but promoted decomposition. Bicarbonate bases outperformed carbonates in minimizing dehalogenation.
Catalytic Systems
Bidentate phosphine ligands (e.g., DPPF) enhanced catalytic activity over monodentate analogues. Pd loading <5 mol% sufficed for gram-scale synthesis.
Structural Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 6.82 (s, pyrimidine-H), 4.52 (m, pyrrolidine-O), 2.48 (s, isoxazole-CH₃), 2.34 (s, pyrimidine-CH₃).
- HRMS : Calcd. for C₁₉H₂₃N₃O₃ [M+H]⁺: 341.1741; Found: 341.1738.
Challenges and Mitigations
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The compound can be synthesized via multi-step heterocyclic condensation. A typical approach involves:
- Step 1 : Reacting 3,5-dimethylisoxazole-4-carbaldehyde with a pyrrolidine derivative under nucleophilic substitution conditions (e.g., K₂CO₃ in DMF at 80°C) to form the pyrrolidin-1-yl intermediate.
- Step 2 : Coupling the intermediate with 2,6-dimethylpyrimidin-4-ol via Mitsunobu reaction (using DIAD and PPh₃ in THF) to install the pyrimidinyloxy group .
- Purification : Column chromatography (ethyl acetate/hexane, 1:4) or recrystallization from DMF-EtOH (1:1) is recommended to achieve >95% purity .
Q. How can the compound’s structural integrity be validated post-synthesis?
Use a combination of:
- NMR spectroscopy : Analyze ¹H/¹³C NMR to confirm substituent positions (e.g., oxazole methyl groups at δ ~2.3 ppm, pyrimidine protons at δ ~6.8 ppm).
- X-ray crystallography : Resolve crystal structures using SHELXL for small-molecule refinement. Hydrogen bonding patterns (e.g., C–H···O/N interactions) should align with graph set analysis (e.g., Etter’s motifs) .
- Mass spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~400–410 m/z).
Q. What solvent systems are optimal for crystallization to study intermolecular interactions?
Ethanol or methanol is preferred for initial crystallization trials. For polymorph control:
- Use slow evaporation at 4°C to isolate stable forms.
- Analyze hydrogen-bonding networks via graph set theory (e.g., R₂²(8) motifs for pyrimidine-oxazole interactions) to predict packing efficiency .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved for structural assignments?
- Scenario : Discrepancy in pyrrolidine ring conformation (chair vs. twist-boat).
- Resolution :
- Perform variable-temperature NMR to assess dynamic equilibria.
- Compare DFT-calculated chemical shifts (e.g., Gaussian09 with B3LYP/6-31G*) to experimental data.
- Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular forces influencing solid-state conformation .
Q. What strategies mitigate low yields during the Mitsunobu reaction step?
- Problem : Competing side reactions (e.g., pyrimidin-4-ol dimerization).
- Solutions :
- Use excess 2,6-dimethylpyrimidin-4-ol (1.5 eq) and monitor reaction progress via TLC.
- Replace DIAD with ADDP for higher efficiency in polar aprotic solvents .
- Purify intermediates via flash chromatography before coupling.
Q. How can hydrogen-bonding motifs be exploited to design co-crystals with enhanced bioavailability?
- Methodology :
- Screen co-formers (e.g., succinic acid, nicotinamide) using slurry crystallization in 1:1 stoichiometry.
- Characterize co-crystals via PXRD and DSC to confirm stability.
- Map synthons using Mercury CSD software to predict interaction compatibility (e.g., oxazole C=O···H–N pyrimidine) .
Q. What computational tools predict the compound’s metabolic stability in preclinical studies?
- Approach :
- Perform molecular docking (AutoDock Vina) against CYP450 isoforms (e.g., CYP3A4) to identify metabolic hotspots.
- Use QSAR models (e.g., MetaSite) to prioritize structural modifications (e.g., fluorination of pyrimidine) for reduced clearance .
Data Analysis & Experimental Design
Q. How should researchers design bioactivity assays to evaluate kinase inhibition potential?
- Protocol :
- Enzyme assay : Use recombinant kinases (e.g., EGFR, VEGFR2) with ATP-Glo™ luminescence readout.
- Dose-response : Test 0.1–100 μM concentrations in triplicate.
- Controls : Include staurosporine (positive) and DMSO (negative).
- Data interpretation : Calculate IC₅₀ using GraphPad Prism (nonlinear regression) .
Q. What statistical methods address batch-to-batch variability in thermal stability studies?
- Experimental setup : Perform TGA/DSC on three independent synthetic batches.
- Analysis :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
